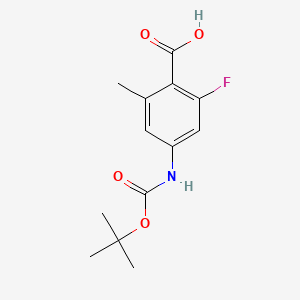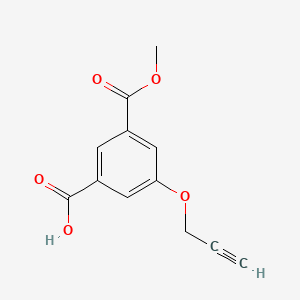![molecular formula C15H20BrNO2 B13505097 tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclobutyl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate typically involves the reaction of 3-(2-bromophenyl)cyclobutanamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity and protein interactions. It is also used in the development of new biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is also used as a stabilizer and additive in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- tert-Butyl N-(3-bromophenyl)-N-butylcarbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Comparison: tert-Butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate is unique due to the presence of the cyclobutyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H20BrNO2 |
|---|---|
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-11-8-10(9-11)12-6-4-5-7-13(12)16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18) |
Clave InChI |
ZYRJBHWIJNQACV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(C1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



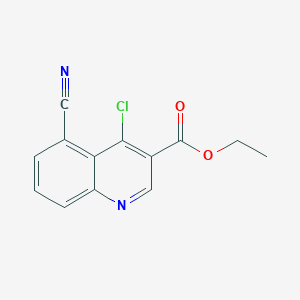


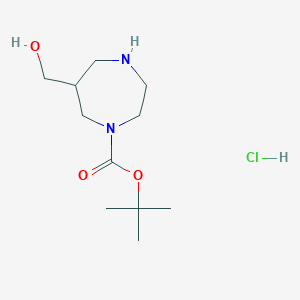
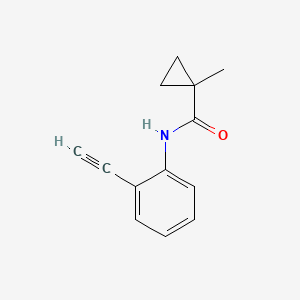

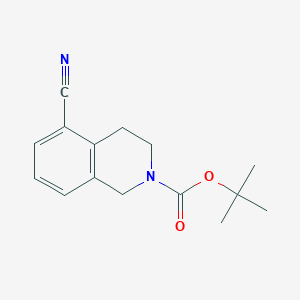
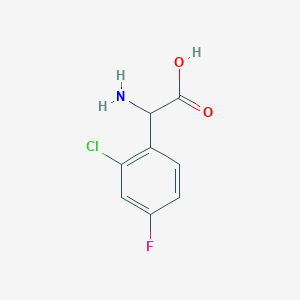
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)


